Mnitmt

Immunosuppression T-cell proliferation MLR assay

Procure MNITMT (CAS 177653-76-8) for acute immunosuppression models requiring rapid onset and a clean myelosafety profile. This compound retains the methylnitroimidazole pharmacophore of azathioprine while lacking the 6-mercaptopurine moiety, eliminating dose-limiting bone marrow toxicity (in vitro cytotoxicity only at ≥20 mg/mL). It exhibits ~4-fold higher potency in human MLR (ED50 2.7 μM) and achieves significant in vivo antibody suppression by day 14 versus day 60 for azathioprine—reducing study duration and costs. Its mechanism, independent of purine antimetabolism, makes it a precise tool for dissecting MNI-mediated pathways without confounding thiopurine toxicities.

Molecular Formula C7H8N6O2S
Molecular Weight 240.25 g/mol
Cat. No. B070802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMnitmt
Molecular FormulaC7H8N6O2S
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-]
InChIInChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3
InChIKeyNMBDIMPYACLUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MNITMT: A Novel Non-Mercaptopurine Immunosuppressive Agent for Research Applications


MNITMT (4-methyl-3-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-4H-1,2,4-triazole; CAS 177653-76-8) is a small-molecule immunosuppressive agent belonging to the nitroimidazole-triazole class. Structurally, it retains the methylnitroimidazole (MNI) moiety of azathioprine (AZA) but lacks the 6-mercaptopurine (6-MP) substituent [1]. This rational design separates the desired immunosuppressive activity from the bone marrow toxicity associated with thiopurine antimetabolites [1]. In preclinical models, MNITMT inhibits human mixed lymphocyte reaction (MLR) with an ED50 of 2.7 μM and suppresses antibody responses in vivo, demonstrating a safety profile devoid of bone marrow toxicity at therapeutic doses [2].

Why MNITMT Cannot Be Substituted by Azathioprine or Other Thiopurines in Critical Research


Generic substitution of MNITMT with azathioprine (AZA) or its metabolite 6-mercaptopurine (6-MP) is scientifically invalid due to fundamentally divergent mechanisms of action and toxicity profiles. While AZA acts as a pro-drug releasing 6-MP to exert antiproliferative effects via purine antimetabolism, MNITMT retains the MNI group but entirely lacks the 6-MP moiety [1]. This structural deletion uncouples immunosuppressive efficacy from the dose-limiting bone marrow suppression, mutagenicity, and delayed onset of action that characterize thiopurine therapy [1][2]. Consequently, MNITMT provides a unique tool for dissecting MNI-mediated immunosuppressive pathways independent of purine synthesis inhibition, and for establishing a therapeutic window unattainable with conventional thiopurines. Any attempt to substitute MNITMT with AZA in comparative studies will confound interpretation of mechanism and safety data, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence: Differentiating MNITMT from Azathioprine and Thiopurine Analogs


In Vitro Potency: MNITMT Exhibits Higher Potency in Human Mixed Lymphocyte Reaction Compared to Azathioprine

In the human mixed lymphocyte reaction (MLR), a standard in vitro model of T-cell alloreactivity, MNITMT demonstrates an ED50 of 2.7 μM . In cross-study comparison, azathioprine (AZA) exhibited an IC50 of 3 μg/mL (approximately 10.8 μM) under comparable human MLR conditions [1]. This represents a ~4-fold higher molar potency for MNITMT relative to AZA in this key immunosuppressive assay.

Immunosuppression T-cell proliferation MLR assay

In Vivo Efficacy: MNITMT Achieves Significantly Faster Onset of Immunosuppression Compared to Azathioprine

In a direct head-to-head study in rabbits, MNITMT (2 mg/kg/day, oral) produced a statistically significant and consistent inhibition of antibody response by day 14 of treatment [1]. In contrast, azathioprine at the identical dose (2 mg/kg/day) did not achieve significant inhibition until day 60 post-treatment [1]. This demonstrates a >4-fold faster onset of immunosuppressive action for MNITMT.

In vivo pharmacology Antibody response Immunosuppression onset

Safety Profile: MNITMT Lacks Bone Marrow Toxicity at Therapeutic Concentrations

In a murine bone marrow cytotoxicity study, MNITMT at concentrations of 2, 5, and 10 mg/mL did not induce any detectable bone marrow toxicity, while a 50% reduction in the rate of bone marrow cell proliferation was observed only at the highest tested dose of 20 mg/mL [1]. In contrast, azathioprine is a well-established clinical inducer of dose-limiting bone marrow suppression, with myelotoxicity documented even at therapeutic doses (e.g., 1-2 mg/kg/day in humans) [2]. The structural deletion of the 6-MP moiety in MNITMT is directly implicated in this improved safety profile [3].

Bone marrow toxicity Cytotoxicity Safety pharmacology

Mechanistic Differentiation: MNITMT Exerts Immunosuppression Independent of 6-Mercaptopurine Release

Azathioprine is a pro-drug that releases 6-mercaptopurine (6-MP) in vivo, which is then metabolized to thioguanine nucleotides that incorporate into DNA, causing cytotoxicity and immunosuppression [1]. In contrast, MNITMT retains the MNI group but completely lacks the 6-MP moiety, yet retains or enhances immunosuppressive activity in both MLR and in vivo models [2]. This demonstrates that the MNI group alone is sufficient for immunosuppression and that the bone marrow toxicity of AZA can be mechanistically separated [2].

Mechanism of action Drug design Immunopharmacology

Optimal Research Applications for MNITMT Based on Verified Evidence


Acute Immunosuppression Studies Requiring Rapid Onset of Action

MNITMT is the superior choice for acute intervention models where a rapid onset of immunosuppression is required, such as short-term allograft rejection studies or acute autoimmune flare models. As demonstrated in rabbit antibody response models, MNITMT achieves significant immunosuppression by day 14 versus day 60 for azathioprine at identical doses [1]. This accelerated timeline reduces study duration, animal usage, and overall experimental costs while enabling more precise temporal mapping of immunological events.

Bone Marrow-Sensitive Models and Toxicity-Profiling Studies

In research models where bone marrow toxicity would confound results or raise welfare concerns (e.g., long-term treatment studies, combination therapy with myelotoxic agents, or studies requiring normal hematopoiesis), MNITMT provides a clean immunosuppressive phenotype without the dose-limiting myelosuppression of thiopurines. Quantitative cytotoxicity data confirm that MNITMT exhibits no bone marrow toxicity at 2-10 mg/mL in vitro, with a 50% reduction in proliferation only at 20 mg/mL [2]. This contrasts sharply with azathioprine, where clinical myelotoxicity is a major limitation [3].

In Vitro T-Cell Proliferation and Mixed Lymphocyte Reaction (MLR) Assays

For in vitro immunosuppression screening and T-cell activation studies, MNITMT offers a ~4-fold higher molar potency in human MLR assays (ED50 = 2.7 μM) compared to azathioprine (IC50 ~10.8 μM) [4]. This enhanced potency enables more robust inhibition at lower compound concentrations, reducing vehicle artifacts and improving assay signal-to-noise ratios. Its well-characterized mechanism, independent of purine antimetabolism, also makes it a valuable tool for dissecting MNI-mediated signaling pathways.

Preclinical Transplantation and Autoimmune Disease Models

MNITMT is a validated tool compound for preclinical transplantation (e.g., skin graft prolongation in mice) and autoimmune disease models [5]. Its documented ability to inhibit antibody responses by >98% following oral administration in rabbits [1] underscores its efficacy in humoral immunity contexts. The combination of rapid onset, potent immunosuppression, and favorable safety profile makes MNITMT particularly well-suited for medium-term in vivo studies where sustained immunosuppression without cumulative toxicity is required.

Technical Documentation Hub

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